molecular formula C15H20N2O2 B5358250 N-isopropyl-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-isopropyl-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5358250
M. Wt: 260.33 g/mol
InChI Key: JHLPZVPQBIYUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as IPP, is a synthetic compound that belongs to the family of pyrrolidine carboxamides. This compound has been extensively studied due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-isopropyl-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have analgesic effects by reducing pain sensitivity. This compound has been investigated for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-isopropyl-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. This compound has been extensively studied and its effects have been well characterized. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

For research on N-isopropyl-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide include investigating its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential side effects. The development of new synthesis methods for this compound and its derivatives may also lead to the discovery of new compounds with improved efficacy and safety.

Synthesis Methods

The synthesis of N-isopropyl-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 2-methylphenylacetic acid with isopropylamine and acetic anhydride. The resulting product is then treated with oxalyl chloride and pyrrolidine to yield this compound. This synthesis method has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

N-isopropyl-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

1-(2-methylphenyl)-5-oxo-N-propan-2-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10(2)16-15(19)12-8-14(18)17(9-12)13-7-5-4-6-11(13)3/h4-7,10,12H,8-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLPZVPQBIYUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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